molecular formula C8H8BrNO B13888442 N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide

N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide

Cat. No.: B13888442
M. Wt: 218.08 g/mol
InChI Key: MSLICLMCQYQNPK-QFFDRWTDSA-N
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Description

N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is a compound that features a bromine atom and four deuterium atoms substituted on a phenyl ring, with an acetamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide typically involves the bromination of a deuterated phenyl ring followed by acetamidation. One common method includes the following steps:

    Bromination: The deuterated phenyl ring is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Acetamidation: The brominated deuterated phenyl ring is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and isotopically labeled compounds for mechanistic studies.

    Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific isotopic compositions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide depends on its specific application. In biological systems, the deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect. The bromine atom can serve as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks deuterium labeling, making it less useful for isotopic studies.

    N-(4-chloro-2,3,5,6-tetradeuterio-phenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and applications.

    N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)propionamide:

Uniqueness

N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is unique due to its specific combination of bromine and deuterium atoms, which provides distinct reactivity and isotopic labeling advantages. This makes it particularly valuable for studies requiring precise isotopic tracing and unique chemical transformations.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

218.08 g/mol

IUPAC Name

N-(4-bromo-2,3,5,6-tetradeuteriophenyl)acetamide

InChI

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D

InChI Key

MSLICLMCQYQNPK-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])Br)[2H]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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